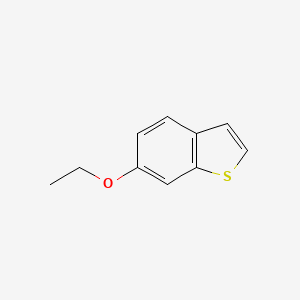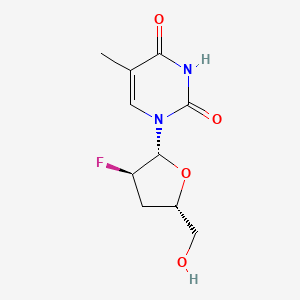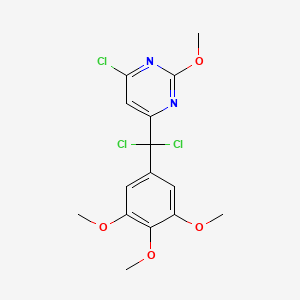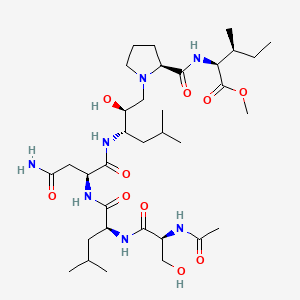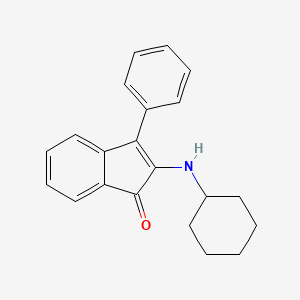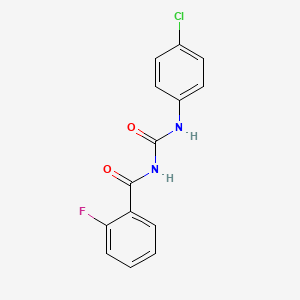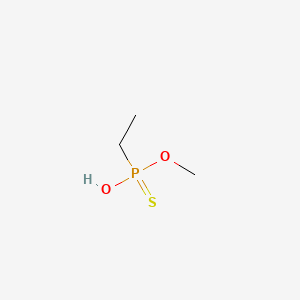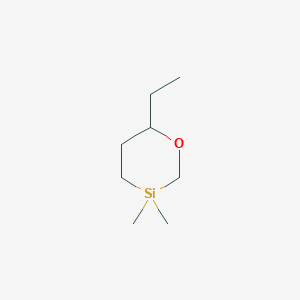
6-Ethyl-3,3-dimethyl-1,3-oxasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-3,3-dimethyl-1,3-oxasilinane is an organosilicon compound with the molecular formula C8H18OSi It is characterized by a six-membered ring structure containing silicon and oxygen atoms, along with ethyl and dimethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3,3-dimethyl-1,3-oxasilinane typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-3,3-dimethyl-1,3-oxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to silanes or other reduced silicon-containing compounds.
Substitution: Substitution reactions can replace the ethyl or dimethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon compounds.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-3,3-dimethyl-1,3-oxasilinane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Ethyl-3,3-dimethyl-1,3-oxasilinane involves its interaction with molecular targets through its silicon-oxygen bond. The compound can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The pathways involved may include catalytic processes and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-1,3-oxasilinane: Lacks the ethyl substituent, resulting in different chemical properties.
6-Methyl-3,3-dimethyl-1,3-oxasilinane: Contains a methyl group instead of an ethyl group, affecting its reactivity.
6-Propyl-3,3-dimethyl-1,3-oxasilinane: Has a propyl group, leading to variations in its chemical behavior.
Uniqueness
6-Ethyl-3,3-dimethyl-1,3-oxasilinane is unique due to its specific substituents, which confer distinct chemical properties and reactivity compared to its analogs
Eigenschaften
CAS-Nummer |
18388-20-0 |
|---|---|
Molekularformel |
C8H18OSi |
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
6-ethyl-3,3-dimethyl-1,3-oxasilinane |
InChI |
InChI=1S/C8H18OSi/c1-4-8-5-6-10(2,3)7-9-8/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
BHXJZPLIVMXVRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC[Si](CO1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




